GR79236 (CAS 124555-18-6) is a highly potent, selective, and orally active adenosine A1 receptor agonist. Unlike many traditional N6-substituted adenosine analogs, GR79236 is characterized by its exceptional aqueous solubility and a distinct pharmacological profile that separates its targeted metabolic and central nervous system effects from severe cardiovascular depression. It is primarily procured for advanced neurobiological, metabolic, and respiratory research workflows where precise A1 receptor activation is required without the confounding hemodynamic toxicity associated with older-generation agonists [1].
Substituting GR79236 with generic A1 agonists like CPA (N6-cyclopentyladenosine) or R-PIA often compromises experimental integrity. First, conventional N6-substituted analogs are highly lipophilic, exhibiting poor aqueous solubility (<3 mg/mL) that necessitates co-solvents like DMSO or cyclodextrins, which can introduce vehicle artifacts in sensitive in vivo models . Second, while CPA is structurally similar, it exhibits a much narrower therapeutic window between its target metabolic effects and off-target cardiovascular depression. Using CPA in whole-animal models frequently induces profound bradycardia and hypotension at the doses required for central or antilipolytic efficacy, directly confounding physiological readouts[1]. GR79236 circumvents these issues through enhanced hydrophilicity and a decoupled hemodynamic profile.
GR79236 demonstrates exceptional aqueous solubility compared to traditional analogs. While R-PIA is limited to ~0.3 mg/mL and CPA to ~2.5 mg/mL in water (often requiring heat or sonication), GR79236 readily achieves ~30 mg/mL in aqueous solution . This allows for the preparation of high-concentration, vehicle-free aqueous stocks.
| Evidence Dimension | Aqueous Solubility Limit |
| Target Compound Data | GR79236: ~30 mg/mL in water |
| Comparator Or Baseline | R-PIA (~0.3 mg/mL) and CPA (~2.5 mg/mL) |
| Quantified Difference | 10- to 100-fold higher aqueous solubility for GR79236. |
| Conditions | Room temperature aqueous dissolution without organic co-solvents or cyclodextrins. |
Eliminates the need for DMSO or cyclodextrins in formulations, preventing solvent-induced toxicity or artifacts in sensitive cellular and animal models.
In telemetry-instrumented conscious rats, CPA is a full log unit (10-fold) more potent as a hypotensive and bradycardic agent than GR79236, despite being only 3-fold more potent at inhibiting lipolysis[1]. This indicates that GR79236 has a significantly wider therapeutic window for metabolic modulation.
| Evidence Dimension | Relative in vivo hypotensive potency vs antilipolytic potency |
| Target Compound Data | GR79236 (Requires 10-fold higher dose than CPA to induce equivalent hypotension) |
| Comparator Or Baseline | CPA (N6-cyclopentyladenosine) |
| Quantified Difference | CPA is 10x more potent at inducing hypotension but only 3x more potent at inhibiting lipolysis compared to GR79236. |
| Conditions | Conscious rats instrumented with telemetry transmitters. |
Enables researchers to achieve full antilipolytic or central A1 activation without triggering severe, confounding drops in blood pressure and heart rate.
GR79236 binds selectively to adenosine A1 receptors with a Ki of 3.1 nM, while exhibiting a Ki of 1300 nM for A2 receptors . This >400-fold selectivity ensures that the compound does not trigger off-target A2-mediated pathways.
| Evidence Dimension | Binding Affinity (Ki) |
| Target Compound Data | GR79236: Ki = 3.1 nM (A1); 1300 nM (A2) |
| Comparator Or Baseline | Off-target A2 receptor affinity |
| Quantified Difference | >400-fold selectivity for A1 over A2 receptors. |
| Conditions | Radioligand binding assays in rat brain tissue. |
Prevents off-target A2-mediated vasodilation and immune modulation, ensuring that observed phenotypic changes are strictly A1-dependent.
In chronically instrumented rats, GR79236 suppressed the apnea index by >70% at 3 mg/kg during both NREM and REM sleep. Crucially, it achieved this without altering overall sleep stage volumes or inducing hypothermia, unlike generic sedating agonists [1].
| Evidence Dimension | Apnea Index Reduction |
| Target Compound Data | GR79236: >70% reduction in apnea index at 3 mg/kg |
| Comparator Or Baseline | Saline baseline (0% reduction) |
| Quantified Difference | >70% suppression of spontaneous apneas without altering sleep stage volumes. |
| Conditions | Chronically instrumented adult Sprague-Dawley rats monitored via plethysmography and EEG/EMG. |
Validates GR79236 as a premier pharmacological tool for sleep and respiratory research, where preserving natural sleep architecture is critical.
Due to its decoupled hemodynamic profile, GR79236 is the preferred A1 agonist for studying adipocyte lipolysis, non-esterified fatty acid (NEFA) suppression, and glucose regulation in conscious animal models. It allows for robust metabolic modulation without the confounding cardiovascular collapse seen with CPA [1].
GR79236 is specifically suited for respiratory control studies, particularly sleep-related apnea models. Its ability to suppress apneas by >70% without altering NREM/REM sleep stage volumes or inducing hypothermia makes it superior to generic sedating agonists that disrupt natural sleep cycles [2].
Because it achieves an aqueous solubility of ~30 mg/mL, GR79236 is the optimal choice for continuous intravenous infusions, microdialysis, or intracerebroventricular (i.c.v.) injections where organic solvents like DMSO or complexing agents like cyclodextrins are strictly prohibited due to local tissue toxicity .
Irritant